- Iron-catalyzed olefin hydrogenation at 1 bar H2 with a FeCl3-LiAlH4 catalyst, Green Chemistry, 2015, 17(3), 1408-1413
Cas no 939-27-5 (2-Ethylnaphthalene)
2-Ethylnaphthalene structure
Product Name:2-Ethylnaphthalene
CAS番号:939-27-5
MF:C12H12
メガワット:156.223683357239
MDL:MFCD00004127
CID:808478
PubChem ID:87569442
Update Time:2024-10-25
2-Ethylnaphthalene 化学的及び物理的性質
名前と識別子
-
- Naphthalene, 2-ethyl-
- 2-Ethylnaphthalene
- 2-ETHYLNAPHTHALENE FOR FLUORESCENCE
- 2-Ethylnaphthalene Solution
- 2-Ethylnaphthalene1000µg
- 2-Ethyl-naphthalene
- beta-Ethylnaphthalene
- .beta.-Ethylnaphthalene
- RJTJVVYSTUQWNI-UHFFFAOYSA-N
- NSC59389
- Naphthalene, 2-ethyl
- WLN: L66J C2
- RJTJVVYSTUQWNI-UHFFFAOYSA-
- 5965AF
- BDBM50159278
- SBB061449
- VZ24528
- FCH1115754
- ST5104746
- 2-Ethylnaphthalene (ACI)
- 3-Ethylnaphthalene
- NSC 59389
- β-Ethylnaphthalene
- CHEMBL370944
- DTXSID9061330
- MFCD00004127
- AKOS015912895
- 939-27-5
- SY051582
- InChI=1/C12H12/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h3-9H,2H2,1H3
- E0147
- 2-Ethylnaphthalene, >=99%
- CS-0152501
- QR6992R4PR
- NSC-59389
- NS00039769
- EINECS 213-360-0
- MFCD00084376
- DB-057450
- D83899
- AS-56938
-
- MDL: MFCD00004127
- インチ: 1S/C12H12/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h3-9H,2H2,1H3
- InChIKey: RJTJVVYSTUQWNI-UHFFFAOYSA-N
- ほほえんだ: C1C=C2C(C=C(CC)C=C2)=CC=1
計算された属性
- せいみつぶんしりょう: 156.09400
- どういたいしつりょう: 156.093900383g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 139
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.992 g/mL at 25 °C(lit.)
- ゆうかいてん: −70 °C (lit.)
- ふってん: 251-252 °C(lit.)
- フラッシュポイント: 華氏度:219.2°F
摂氏度:104°C - 屈折率: n20/D 1.599(lit.)
- あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 0.00000
- LogP: 3.40220
- ようかいせい: エタノールやエーテルに可溶である。
2-Ethylnaphthalene セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S23-S24/25
- RTECS番号:QJ6960000
2-Ethylnaphthalene 税関データ
- 税関コード:2902909090
- 税関データ:
中国税関コード:
2902909090概要:
2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%
申告要素:
製品名, 成分含有量
要約:
2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
2-Ethylnaphthalene 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | E40005-5G |
2-Ethylnaphthalene |
939-27-5 | 5g |
¥929.27 | 2023-11-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | E40005-25G |
2-Ethylnaphthalene |
939-27-5 | 25g |
¥2839.38 | 2023-11-09 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E871351-25g |
2-Ethylnaphthalene |
939-27-5 | 99% | 25g |
1,349.00 | 2021-05-17 | |
| TRC | E937350-250mg |
2-Ethylnaphthalene |
939-27-5 | 250mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E937350-500mg |
2-Ethylnaphthalene |
939-27-5 | 500mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E937350-2.5g |
2-Ethylnaphthalene |
939-27-5 | 2.5g |
$ 115.00 | 2022-06-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X33215-25g |
2-ETHYLNAPHTHALENE |
939-27-5 | 99% GC | 25g |
¥953.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X33215-100g |
2-ETHYLNAPHTHALENE |
939-27-5 | 99% GC | 100g |
¥3394.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X33215-1g |
2-ETHYLNAPHTHALENE |
939-27-5 | 99% GC | 1g |
¥74.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X33215-5g |
2-ETHYLNAPHTHALENE |
939-27-5 | 99% GC | 5g |
¥272.0 | 2024-07-18 |
2-Ethylnaphthalene 合成方法
合成方法 1
はんのうじょうけん
1.1 Catalysts: Iron chloride (FeCl3) , Lithium aluminum hydride Solvents: Tetrahydrofuran ; 30 min, 18 °C
1.2 Reagents: Hydrogen ; 1 min, 1 bar, 18 °C; 6 h, 1 bar, 18 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Hydrogen ; 1 min, 1 bar, 18 °C; 6 h, 1 bar, 18 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
合成方法 2
合成方法 3
はんのうじょうけん
1.1 Reagents: Ammonium hydroxide Catalysts: Silica , Copper nitrate trihydrate Solvents: Water ; 20 min, pH 9, cooled
1.2 Solvents: Toluene ; 1 h, 1 atm, 90 °C
1.2 Solvents: Toluene ; 1 h, 1 atm, 90 °C
リファレンス
- Heterogeneous Cu-catalysts for the reductive deoxygenation of aromatic ketones without additives, Tetrahedron Letters, 2005, 46(45), 7743-7745
合成方法 4
合成方法 5
はんのうじょうけん
1.1 Reagents: Triethylsilane Catalysts: Tris(pentafluorophenyl)borane Solvents: Dichloromethane ; 5 min, rt
リファレンス
- Chemoselective Deoxygenation of 2° Benzylic Alcohols through a Sequence of Formylation and B(C6F5)3-Catalyzed Reduction, European Journal of Organic Chemistry, 2021, 2021(14), 2103-2106
合成方法 6
はんのうじょうけん
1.1 Reagents: Water , Boron, bis[[2,2′-(imino-κN)bis[ethanolato-κO]](2-)]di-, (B-B)
1.2 Catalysts: Palladium Solvents: Tetrahydrofuran ; 18 h, 20 °C
1.2 Catalysts: Palladium Solvents: Tetrahydrofuran ; 18 h, 20 °C
リファレンス
- Efficient Water Reduction with sp3-sp3 Diboron(4) Compounds: Application to Hydrogenations, H-D Exchange Reactions, and Carbonyl Reductions, Angewandte Chemie, 2017, 56(50), 15910-15915
合成方法 7
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol , Tetrahydrofuran ; 11 s, 4.9 atm, 25 °C
リファレンス
- Continuous-flow hydrogenation of olefins and nitrobenzenes catalyzed by platinum nanoparticles dispersed in an amphiphilic polymer, RSC Advances, 2015, 5(57), 45760-45766
合成方法 8
はんのうじょうけん
1.1 Reagents: Triphenylphosphine Catalysts: Iron, octacarbonyl(di-μ-chlorodipalladium)bis[μ-(diphenylphosphino)]di-, (2Fe-Pd… Solvents: Benzene ; 1 h, 78 °C
リファレンス
- Cross-coupling of aryl halides and triflates with intramolecularly stabilized group 13-metal alkylating reagents in the presence of mixed-metal catalysts, Synthesis, 2003, (2), 302-306
合成方法 9
はんのうじょうけん
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 1,3-Dihydro-4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene Solvents: Toluene ; 3 min, rt
1.2 Reagents: Sodium acetate , N,N-Bis(1-methylethyl)boranamine ; 18 h, 180 °C
1.2 Reagents: Sodium acetate , N,N-Bis(1-methylethyl)boranamine ; 18 h, 180 °C
リファレンス
- Nickel-Catalyzed Reductive Cleavage of Carbon-Oxygen Bonds in Anisole Derivatives Using Diisopropylaminoborane, ACS Catalysis, 2018, 8(8), 7475-7483
合成方法 10
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Potassium(1+), bis[1,2-di(methoxy-κO)ethane]-, (T-4)-, bis[(1,2,3,4-η)-anthracen… Solvents: Toluene ; 3 h, 2 bar, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
リファレンス
- Heteroatom-Free Arene-Cobalt and Arene-Iron Catalysts for Hydrogenations, Angewandte Chemie, 2014, 53(14), 3722-3726
合成方法 11
合成方法 12
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: 2849469-41-4 Solvents: Toluene ; 24 h, 5 bar, 120 °C
リファレンス
- Magnesium Pincer Complexes and Their Applications in Catalytic Semihydrogenation of Alkynes and Hydrogenation of Alkenes: Evidence for Metal-Ligand Cooperation, Journal of the American Chemical Society, 2022, 144(41), 19115-19126
合成方法 13
はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: 2480047-74-1 Solvents: Isopropanol ; 24 h, reflux
リファレンス
- Transition metal complexes of a bis(carbene) ligand featuring 1,2,4-triazolin-5-ylidene donors: structural diversity and catalytic applications, Dalton Transactions, 2020, 49(34), 11958-11970
合成方法 14
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Ruthenium alloy, base, Ru 84,Fe 16 , 1H-Imidazolium, 1-butyl-3-(4-sulfobutyl)-, salt with 1,1,1-trifluoro-N-[(trifluo… Solvents: Mesitylene ; 16 h, 50 bar, 175 °C
リファレンス
- Bimetallic Nanoparticles in Supported Ionic Liquid Phases as Multifunctional Catalysts for the Selective Hydrodeoxygenation of Aromatic Substrates, Angewandte Chemie, 2018, 57(39), 12721-12726
合成方法 15
はんのうじょうけん
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 1,2-Bis(dicyclohexylphosphino)ethane Solvents: Diisopropyl ether ; 5 min, rt
1.2 Solvents: Tetrahydrofuran ; rt; 18 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; rt; 18 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
リファレンス
- Nickel-Catalyzed C-O Bond-Cleaving Alkylation of Esters: Direct Replacement of the Ester Moiety by Functionalized Alkyl Chains, ACS Catalysis, 2017, 7(7), 4491-4496
合成方法 16
はんのうじょうけん
1.1 Reagents: Triethylsilane Catalysts: Tris(pentafluorophenyl)borane Solvents: Dichloromethane ; 1 h, rt
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane , Water ; 1 h, rt
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane , Water ; 1 h, rt
リファレンス
- B(C6F5)3-Catalyzed Hydrodesulfurization Using Hydrosilanes - Metal-Free Reduction of Sulfides, Organic Letters, 2015, 17(13), 3366-3369
合成方法 17
合成方法 18
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium , Benzenesulfonic acid, 3,3′,3′′-phosphinidynetris-, sodium salt (1:3) Solvents: Glycerol ; 2 h, 3 bar, 100 °C
リファレンス
- Palladium Nanoparticles in Glycerol: A Versatile Catalytic System for C-X Bond Formation and Hydrogenation Processes, Advanced Synthesis & Catalysis, 2013, 355(18), 3648-3660
合成方法 19
はんのうじょうけん
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 1,2-Bis(dicyclohexylphosphino)ethane Solvents: Diisopropyl ether , Toluene ; 5 min, rt
1.2 Solvents: Diisopropyl ether , Toluene ; rt; 12 h, 100 °C; 100 °C → rt
1.3 Reagents: Potassium sodium tartrate Solvents: Water ; 10 min, rt
1.2 Solvents: Diisopropyl ether , Toluene ; rt; 12 h, 100 °C; 100 °C → rt
1.3 Reagents: Potassium sodium tartrate Solvents: Water ; 10 min, rt
リファレンス
- Lewis Acid Assisted Nickel-Catalyzed Cross-Coupling of Aryl Methyl Ethers by C-O Bond-Cleaving Alkylation: Prevention of Undesired β-Hydride Elimination, Angewandte Chemie, 2016, 55(20), 6093-6098
合成方法 20
はんのうじょうけん
1.1 Reagents: Titanium isopropoxide Catalysts: 4,4′-Dimethoxy-2,2′-bipyridine , Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Isopropyl acetate ; 10 min, rt; 10 min, 0 °C
1.2 Solvents: Diethyl ether ; 5 min, 0 °C; 48 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 5 min, 25 °C
1.2 Solvents: Diethyl ether ; 5 min, 0 °C; 48 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 5 min, 25 °C
リファレンス
- Visible-Light-Promoted Nickel-Catalyzed Cross-Coupling of Alkyltitanium Alkoxides with Aryl and Alkenyl Halides, Organic Letters, 2022, 24(34), 6277-6281
2-Ethylnaphthalene Raw materials
- Ethylmagnesium Bromide (3M in Et2O)
- 2-Naphthyl trifluoromethanesulfonate
- 1-(Naphthalen-2-yl)ethanamine
- 2-Vinylnaphthalene
- 2-[1-[(4-Bromophenyl)thio]ethyl]naphthalene
- Aluminum, bis[μ-[2-(dimethylamino-κN)ethanolato-κO:κO]]tetraethyldi-, stereoisomer
- 2'-Acetonaphthone
- 2-Bromonaphthalene
- Propanoic acid,2,2-dimethyl-, 2-naphthalenyl ester
- 2-(1-Methoxyethyl)naphthalene
- Ethylzinc bromide, 0.50 M in THF
- 2-Methoxynaphthalene
2-Ethylnaphthalene Preparation Products
2-Ethylnaphthalene サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:939-27-5)2-Ethylnaphthalene
注文番号:A858211
在庫ステータス:in Stock
はかる:25g/100g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 08:11
価格 ($):167.0/522.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:939-27-5)2-Ethylnaphthalene, ≥ 99.0%
注文番号:LE14600
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:11
価格 ($):discuss personally
Email:18501500038@163.com
2-Ethylnaphthalene 関連文献
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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